molecular formula C15H13ClN2O3 B12554655 Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate CAS No. 142315-53-5

Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate

Cat. No.: B12554655
CAS No.: 142315-53-5
M. Wt: 304.73 g/mol
InChI Key: DZNASJFVFDEMFP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is a complex organic compound featuring a benzoate ester linked to a hydrazinyl group, which is further connected to a chlorinated cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate ester, followed by the introduction of the hydrazinyl group through a hydrazone formation reaction. The final step involves the chlorination of the cyclohexadienone moiety under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated moiety may also contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

142315-53-5

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

ethyl 4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C15H13ClN2O3/c1-2-21-15(20)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(16)9-12/h3-9,19H,2H2,1H3

InChI Key

DZNASJFVFDEMFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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